Pentakis(iridium trichloride)
Description
Contextualization within Iridium Coordination and Cluster Chemistry
Iridium, a member of the platinum group metals, is known for its diverse coordination chemistry, with accessible oxidation states ranging from -3 to +9. core.ac.uk Its complexes have been a cornerstone in the development of organometallic chemistry and catalysis. core.ac.uk Within this vast landscape, polynuclear iridium complexes, where multiple iridium atoms are held together by bridging ligands, form a distinct and important subclass. researchgate.netirb.hr These clusters can exhibit direct metal-metal bonds or be linked solely by bridging ligands, such as the chloride anions in polynuclear iridium chloride systems. researchgate.net The study of these systems provides fundamental insights into metal-metal interactions, electronic communication between metal centers, and the cooperative effects that can arise in multinuclear assemblies. researchgate.netsciencenet.cn
The formation and stability of these clusters are influenced by various factors, including the oxidation state of the iridium centers, the nature of the other ligands present, and the reaction conditions. researchgate.net Iridium(III) is a common oxidation state in these systems, often leading to the formation of robust, octahedrally coordinated centers. researchgate.netwikipedia.org The chloride ligands are particularly effective as bridging units, capable of forming single, double, or triple bridges between iridium atoms, thus facilitating the assembly of a wide array of cluster geometries.
Historical Perspectives on Iridium Chloride Aggregates
The study of iridium chemistry dates back to its discovery in 1803 by Smithson Tennant, who named it after the Greek goddess Iris, meaning "rainbow," due to the vibrant colors of its compounds. wikipedia.orgrsc.org Iridium(III) chloride, often found as a dark green hydrate (B1144303) (IrCl₃·xH₂O), has historically been a common starting material for the synthesis of other iridium compounds. wikipedia.orgguidechem.comamericanelements.com
Early research into iridium chloride chemistry primarily focused on mononuclear complexes. However, the tendency of iridium halides to form polynuclear species was recognized over time. The anhydrous form of iridium(III) chloride (IrCl₃), for instance, adopts a polymeric structure similar to that of aluminum chloride, where each iridium center is octahedrally coordinated and bridged by chloride ligands to its neighbors. wikipedia.org This inherent tendency to form extended structures laid the groundwork for the intentional synthesis and characterization of discrete polynuclear iridium chloride aggregates. The development of advanced analytical techniques, particularly single-crystal X-ray diffraction, has been crucial in elucidating the precise structures of these complex molecules. acs.org
Significance of Multinuclear Transition Metal Chlorides in Advanced Inorganic Research
Multinuclear transition metal chlorides are of significant interest in advanced inorganic research for several reasons. They serve as critical models for understanding the behavior of metal surfaces and nanoparticles, which are often composed of extended arrays of metal atoms. sciencenet.cn The study of discrete, soluble cluster compounds allows for detailed investigation of structure-property relationships that are more difficult to discern in bulk materials. caltech.edu
Furthermore, the close proximity of multiple metal centers in these clusters can lead to novel electronic and magnetic properties. irb.hr The electronic communication between metal ions, mediated by the bridging chloride ligands, can result in unique spectroscopic and electrochemical behaviors. From a practical standpoint, polynuclear transition metal chlorides have shown promise as catalysts for a variety of organic transformations. acs.orgrsc.org The cooperative action of multiple metal centers can enable reaction pathways that are inaccessible to their mononuclear counterparts, leading to enhanced reactivity and selectivity. core.ac.uk
Overview of Research Trajectories for Complex Metal Halide Compounds
Current research in the field of complex metal halide compounds is moving in several exciting directions. One major focus is the rational design and synthesis of new cluster architectures with tailored properties. mdpi.comresearchgate.net This involves the use of a variety of ancillary ligands to control the size, shape, and nuclearity of the resulting iridium chloride clusters.
Another significant research trajectory is the investigation of the photophysical and photochemical properties of these compounds. acs.org Iridium complexes, in general, are known for their strong luminescence, and researchers are exploring how the aggregation of iridium centers in polynuclear systems affects these properties. This has potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing. researchgate.net
The catalytic applications of polynuclear iridium chlorides also continue to be an active area of research. core.ac.uk Scientists are designing new catalysts for challenging reactions, such as C-H bond activation and water oxidation, by harnessing the unique reactivity of multinuclear iridium sites. core.ac.uk The development of hybrid materials, where these clusters are supported on solid matrices, is also being explored to create more robust and recyclable catalysts. acs.org
Detailed Research Findings
While the specific compound "pentakis(iridium trichloride)" is not found in the surveyed literature, extensive research exists on iridium(III) chloride and its hydrated forms, which are fundamental to understanding polynuclear iridium chloride systems.
| Property | Iridium(III) Chloride (Anhydrous) | Iridium(III) Chloride Hydrate |
|---|---|---|
| Chemical Formula | IrCl₃ | IrCl₃·xH₂O |
| Molar Mass | 298.58 g/mol | Variable (e.g., 352.62 g/mol for trihydrate) |
| Appearance | Brown solid (α-form), Red solid (β-form) | Dark green, hygroscopic solid |
| Crystal Structure | Monoclinic (α-form), Rhombohedral (β-form) | Not specified |
| Solubility in Water | Insoluble | Soluble |
| Melting Point | Decomposes at 763 °C | Decomposes upon heating |
| Key Synthetic Precursor | Obtained by reacting iridium metal with chlorine at 650 °C | Obtained by heating hydrated iridium(III) oxide with hydrochloric acid |
| Common Applications | Starting material for other iridium compounds | Common starting point for iridium chemistry, used in the preparation of complexes like Vaska's complex |
The anhydrous form of iridium(III) chloride exists as a polymer, which can be considered an infinite polynuclear system. wikipedia.org The hydrated form is a common and versatile starting material in iridium chemistry, readily dissolving in water to provide a source of iridium for the synthesis of a wide range of mononuclear and polynuclear complexes. wikipedia.orgamericanelements.com For example, heating the hydrated form with appropriate alkenes in alcohol-water mixtures can produce dinuclear alkene complexes like the cyclooctadiene iridium chloride dimer. wikipedia.org
Properties
Molecular Formula |
Cl15Ir5 |
|---|---|
Molecular Weight |
1492.9 g/mol |
IUPAC Name |
trichloroiridium |
InChI |
InChI=1S/15ClH.5Ir/h15*1H;;;;;/q;;;;;;;;;;;;;;;5*+3/p-15 |
InChI Key |
RVUKOOVXZOKOFS-UHFFFAOYSA-A |
Canonical SMILES |
Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pentakis Iridium Trichloride
Precursor Chemistry and Synthesis of Iridium(III) Chloride Starting Materials
The foundation for the synthesis of any complex iridium cluster is the availability of high-purity, reactive starting materials. Iridium(III) chloride (IrCl₃), particularly in its hydrated form, serves as the most common and versatile precursor for iridium chemistry.
Synthesis of Iridium(III) Chloride Hydrate (B1144303) from Iridium Metal
Iridium metal is exceptionally inert and resistant to corrosion, making its dissolution a critical first step in the synthesis of its compounds. nih.gov Several methods have been developed to convert iridium metal powder into iridium(III) chloride hydrate (IrCl₃·xH₂O), a soluble and reactive starting material.
One established method involves the direct chlorination of iridium powder at elevated temperatures. The metal is placed in a reaction tube and heated to approximately 600-650°C in a stream of chlorine gas. wikipedia.org This process yields anhydrous IrCl₃, which is insoluble in water. wikipedia.org To obtain the hydrated, soluble form, hydrated iridium(III) oxide can be heated with hydrochloric acid. wikipedia.org
A more direct route to a soluble precursor involves an electrochemical process. In this method, iridium powder is dissolved in a hydrochloric acid solution within a U-shaped electrolytic cell by applying an alternating current. google.com This technique avoids the use of other reagents, directly yielding a chloroiridic acid (H₂IrCl₆) solution. google.com This solution can then be concentrated and crystallized to produce high-purity iridium(III) chloride hydrate. google.com
Another approach involves the reduction of iridium(IV) compounds. For instance, an aqueous solution of hexachloroiridic(IV) acid (H₂[IrCl₆]) can be reduced using reagents like oxalic acid or hydrazine (B178648) to yield iridium(III) chloride hydrate. google.com However, these methods can introduce impurities if the reduction or subsequent purification is not precisely controlled. google.com
| Method | Iridium Source | Key Reagents | Temperature | Product |
|---|---|---|---|---|
| Direct Chlorination | Iridium Metal Powder | Chlorine (Cl₂) | ~650°C | Anhydrous Iridium(III) chloride (α-IrCl₃) |
| Electrolytic Dissolution | Iridium Metal Powder | Hydrochloric Acid (HCl), AC Current | 100–115°C | Iridium(III) chloride hydrate (from H₂IrCl₆ intermediate) |
| Oxide Digestion | Hydrated Iridium(III) Oxide | Hydrochloric Acid (HCl) | Heating | Iridium(III) chloride hydrate |
| Chemical Reduction | Hexachloroiridic(IV) acid (H₂IrCl₆) | Ethanol (B145695), Oxalic Acid, or Hydrazine | 20–120°C | High-purity Iridium(III) chloride hydrate |
Role of Iridium(III) Chloride as a Universal Precursor
Iridium(III) chloride, especially the dark green, hygroscopic trihydrate, is a cornerstone of iridium chemistry, serving as the primary starting material for a vast array of other iridium compounds. wikipedia.org Its utility stems from the lability of its coordinated water and chloride ligands, which can be readily substituted to build more complex molecules.
It is the precursor for synthesizing numerous organometallic and coordination complexes. For example, it is used to prepare chloro-bridged dimers such as [(C^N)₂Ir(μ-Cl)]₂, which are key intermediates in the synthesis of phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs). mdpi.commdpi.com It is also used to prepare Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], and various alkene complexes like the cyclooctadiene iridium chloride dimer. wikipedia.org
Furthermore, IrCl₃ is a critical precursor in materials science for creating advanced iridium-based materials. It is employed in the synthesis of heterogeneous catalysts and iridium nanoparticles. fishersci.com For instance, iridium nanoparticles can be formed on carbon supports for catalysis, and iridium(III) chloride hydrate can be used to create mono-cyclometalated iridium(III) complexes that exhibit aggregation-induced emission. mdpi.comsafina.eu Its role extends to the preparation of iridium(IV) compounds, as it can be oxidized to form hexachloroiridate(IV) in aqua regia. wikipedia.org
Direct Synthesis Routes for Pentakis(iridium trichloride)
The direct synthesis of a discrete polynuclear cluster such as pentakis(iridium trichloride) is a complex task that requires precise control over the aggregation of IrCl₃ units. While no specific compound bearing this name is commonly cited, several methodologies are employed for the synthesis of iridium clusters and aggregates that represent viable pathways.
Reductive Assembly Methods for Iridium Clusters
A primary strategy for inducing the formation of metal-metal bonds and subsequent clustering is the chemical reduction of a metal salt precursor. In the context of iridium, the reduction of iridium(III) or iridium(IV) halides is a known route to produce iridium clusters, often in the form of metallic nanoparticles or carbonyl clusters.
For example, the reduction of iridium precursors is used to synthesize supported iridium clusters for catalysis. researchgate.net These methods can involve adsorbing single-atom iridium complexes onto a support, followed by a reductive treatment to form larger clusters. researchgate.net While often leading to fully reduced metallic nanoparticles, controlling the reduction potential and stoichiometry could theoretically allow for the isolation of intermediate clusters where iridium atoms maintain a positive oxidation state and are bridged by chloride ligands. The reaction of tetrairidium anions with other metal complexes has been shown to produce pentanuclear iridium clusters, demonstrating that building up from smaller, pre-formed clusters is a viable synthetic strategy. researchgate.net
Solvothermal and Hydrothermal Synthesis Approaches for Metal Halide Aggregates
Solvothermal and hydrothermal syntheses are powerful techniques for producing crystalline materials, including complex oxides and clusters, from solution under elevated temperature and pressure. These methods can promote the formation of aggregated or polynuclear species that are not accessible under standard solution conditions.
Hydrothermal methods have been successfully used to synthesize iridium-containing materials using IrCl₃ as a precursor. For example, iridium-substituted perovskites (NaTaO₃) have been produced via a one-step hydrothermal crystallization where IrCl₃ is heated to 240°C in an aqueous alkaline solution. nih.govmdpi.com This demonstrates that iridium chloride can be incorporated into extended solid-state structures under these conditions. Similarly, iridium nanoparticles have been formed on carbon nanotubes under hydrothermal conditions at 180°C. researchgate.net This approach has also been applied to the synthesis of iridium-containing metal-organic frameworks (MOFs), where iridium chloride and a metal salt are heated to 170°C. chemrxiv.org These examples highlight the potential of solvothermal/hydrothermal routes to facilitate the condensation of iridium chloride units into larger, ordered metal halide aggregates.
Controlled Oligomerization/Polymerization Techniques
The concept of controlled oligomerization is central to synthesizing a discrete cluster of a specific size, such as a pentamer. Anhydrous iridium(III) chloride is itself a polymer. wikipedia.org It exists in at least two polymorphic forms, the monoclinic α-IrCl₃ and the rhombohedral β-IrCl₃, both of which feature iridium atoms in an octahedral coordination environment, sharing edges to form a layered polymeric structure similar to that of aluminum chloride. wikipedia.org
The synthesis of a discrete, unligated [IrCl₃]₅ cluster would require methods to halt this polymerization at the pentamer stage. This is a significant synthetic challenge, as the thermodynamic driving force often favors the formation of the extended, stable polymeric lattice. A potential strategy involves the use of coordinating solvents or sterically demanding ligands that could cap the growing oligomer and prevent further polymerization. Research has shown that binuclear iridium complexes can be formed from IrCl₃ in specific solvent systems, representing the smallest oligomer. researchgate.net Extrapolating this control to isolate a specific larger aggregate like a pentamer would require meticulous tuning of reaction conditions, such as temperature, concentration, and the choice of solvent or weakly coordinating templating agents.
Mechanistic Pathways of Iridium Trichloride (B1173362) Formation
The formation of iridium(III) chloride and its subsequent reactions to form more complex structures involve mechanisms that are influenced by the starting materials and conditions. The direct synthesis of anhydrous IrCl₃ from iridium metal and chlorine gas at high temperatures proceeds through a high-energy pathway involving the direct combination of the elements.
For hydrated forms and related complexes in solution, the mechanisms are more intricate. For instance, the synthesis of cyclometalated iridium(III) complexes from iridium(III) chloride hydrate typically involves two key steps: the coordination of a bidentate ligand to the iridium center, followed by the removal of a proton to form a stable metal-carbon bond, creating a five-membered ring structure. nih.gov The formation of chloro-bridged dimers, such as [Ir(C^N)₂Cl]₂, is a common intermediate step in these syntheses. nih.gov
The kinetics of reactions involving iridium chloride complexes are critical for understanding and optimizing synthetic procedures. Many organo-iridium complexes follow the 18-electron rule and are generally "exchange inert," meaning ligand exchange often occurs through a dissociative substitution mechanism where the rate is determined by the dissociation of a ligand. rsc.org However, these complexes can be highly reactive towards electrophiles in associative mechanisms. rsc.org
Studies on the photochemistry of the [IrCl₆]³⁻ complex in aqueous solutions show that upon light absorption, parallel processes of photoaquation and photoionization occur. rjpbr.com An aquated electron is formed with a specific quantum yield, which then primarily reacts with the initial complex and any dissolved oxygen. rjpbr.com The rate constant for the capture of the aquated electron by the [IrᴵᴵᴵCl₆]³⁻ complex has been measured, providing insight into the reaction dynamics. rjpbr.com
Thermodynamic data for the anhydrous form of iridium(III) chloride indicates a standard enthalpy of formation (ΔfH⦵₂₉₈) of -257 kJ/mol. chemeurope.comwikipedia.org The stability of iridium surfaces and their oxidation in electrochemical environments have been analyzed using density functional theory (DFT), providing a thermodynamic basis for understanding the behavior of iridium-based materials in catalytic processes. acs.org
Reaction conditions play a pivotal role in determining the outcome of syntheses involving iridium trichloride.
Solvent: The choice of solvent is crucial. For the preparation of alkene complexes, refluxing IrCl₃ with the alkene in a water/alcohol mixture is a common method. chemeurope.com In the synthesis of cyclometalated complexes, solvents like dichloromethane (B109758) and methanol (B129727) are frequently used. acs.org The solvent can also act as a ligand, stabilizing iridium complexes and influencing catalytic activity. rsc.org
Temperature: Temperature significantly affects both reaction rates and product formation. The synthesis of anhydrous iridium(III) chloride from iridium metal and chlorine is conducted at high temperatures, typically between 300-650 °C. chemeurope.comwikipedia.org The α polymorph of anhydrous IrCl₃ converts to the β polymorph when heated to around 650 °C. wikipedia.org For the synthesis of hydrated iridium trichloride via an electrolytic method, temperatures around 105-113 °C are employed. google.com Crystallization of the hydrated product is often carried out at 110 °C. google.comguidechem.com While temperature changes generally have a small effect on the enantioselectivity of certain iridium-catalyzed reactions, a 50 °C change can alter the ratio of enantiomeric products. rsc.org
Pressure: For reactions involving gases, such as hydrogenation, pressure is a key variable. The rate of hydrogenation of imines by certain iridium complexes shows a linear increase with hydrogen pressure, indicating its direct involvement in the rate-determining step. rsc.org
The following table summarizes the impact of various reaction conditions on the synthesis of iridium compounds.
| Parameter | Condition | Effect | Source(s) |
| Temperature | 300-650 °C | Formation of anhydrous IrCl₃ from Ir metal and Cl₂ | chemeurope.comwikipedia.org |
| Temperature | 105-113 °C | Electrolytic dissolution of iridium powder in HCl | google.com |
| Temperature | 110 °C | Crystallization of IrCl₃·3H₂O from solution | google.comguidechem.com |
| Solvent | Water/Alcohol Mixtures | Synthesis of alkene complexes from IrCl₃ | chemeurope.com |
| Solvent | Dichloromethane/Methanol | Synthesis of cyclometalated Ir(III) complexes | acs.org |
| Pressure | Increasing H₂ Pressure | Linearly increases rate of certain hydrogenations | rsc.org |
Purification and Isolation Strategies for Pentakis(iridium trichloride)
The purification of iridium(III) chloride is essential for its use as a starting material in high-purity applications. For the hydrated form produced from electrolytic methods, the initial step involves filtering the chloroiridic acid solution to remove any unreacted iridium powder. google.com This is followed by simple distillation to remove excess hydrochloric acid, resulting in a concentrated solution. google.comguidechem.com
A key final step is crystallization. The concentrated chloroiridic acid solution is placed in a crystallization furnace to yield solid iridium(III) chloride hydrate. google.comguidechem.com A process for producing high-purity iridium(III) chloride hydrate involves the reduction of an iridium(IV) solution, followed by the removal of volatile components like water, hydrochloric acid, and byproducts from the reducing agent via distillation or evaporation, often under vacuum. google.com This method avoids contamination from traditional reducing agents like oxalic acid or hydrazine, which can introduce carbon and nitrogen impurities. google.com
For more complex organometallic iridium compounds, purification often involves column chromatography followed by recrystallization to obtain the final, pure product. acs.org
Scale-Up Considerations for Laboratory and Industrial Synthesis
Scaling the synthesis of iridium compounds from the laboratory to an industrial level presents several challenges. Iridium is a rare and expensive precious metal, making high-yield, efficient processes paramount. guidechem.com
An electrolytic method has been developed for producing iridium(III) chloride hydrate, which offers advantages for scale-up. This process directly dissolves iridium powder in hydrochloric acid using an alternating current, avoiding the need for other reagents and simplifying the process. google.com Key parameters for scaling this process include the concentration of hydrochloric acid, the voltage, and the temperature, all of which affect the dissolution rate of the iridium powder. google.com The method also incorporates recycling of unreacted iridium powder and distilled hydrochloric acid, which is crucial for economic viability on an industrial scale. google.com
The use of iridium compounds as homogeneous catalysts in large-scale industrial processes, such as the carbonylation of methanol to produce acetic acid, necessitates reliable and cost-effective synthesis routes for the iridium precursors. google.comguidechem.com Therefore, process optimization to maximize iridium dissolution and product yield is a primary focus for industrial synthesis.
The table below outlines some parameters from a patented electrolytic synthesis method, illustrating considerations for scaling up production.
| Parameter | Value | Observation/Outcome | Source(s) |
| Raw Material | 99.95% Iridium Powder | High-purity starting material avoids impurity interference | google.com |
| Electrolyte | 37% Hydrochloric Acid | Effective medium for iridium dissolution | google.com |
| Voltage | 40-45 Volts (AC) | Drives the electrolytic dissolution process | google.com |
| Temperature | 105 °C | Optimal temperature for achieving high dissolution rates (92-96%) | google.com |
| Process Step | Recycling | Unreacted iridium powder and distilled HCl are returned to the electrolyzer | google.com |
| Final Product | IrCl₃·3H₂O | Crystalline solid, convenient for storage, transport, and use | google.com |
Advanced Structural Elucidation of Pentakis Iridium Trichloride
Vibrational Spectroscopic Characterization for Functional Group and Bonding Analysis
Raman Spectroscopy for Cluster Framework Vibrations
Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of the skeletal framework of polynuclear iridium clusters. While specific Raman data for a discrete "pentakis(iridium trichloride)" molecule is not extensively documented in the literature, analysis of related iridium chloride species provides insight into the expected vibrational signatures. The Raman spectrum of such a cluster would be dominated by bands corresponding to the stretching and bending modes of the iridium-chlorine (Ir-Cl) bonds.
In iridium chloride materials, characteristic Raman peaks can be observed that correspond to different vibrational modes. For instance, measurements of iridium chloride have shown peaks at approximately 81, 177, 306, and 333 cm⁻¹. lmaleidykla.lt These can be attributed to the various stretching and bending motions within the iridium-chloride lattice. Additionally, a peak around 607 cm⁻¹ has been noted in some contexts, potentially indicating specific cluster formations. lmaleidykla.lt
For a hypothetical pentanuclear iridium cluster with bridging and terminal chloride ligands, one would expect a complex Raman spectrum with distinct regions:
High-frequency region (ca. 300-350 cm⁻¹): This region would likely contain the symmetric and asymmetric stretching vibrations of the terminal Ir-Cl bonds.
Low-frequency region (ca. 80-200 cm⁻¹): This region would be characteristic of the stretching and bending modes of the bridging Ir-Cl-Ir bonds, which are typically at lower energies than their terminal counterparts. The presence of multiple peaks in this region could provide information about the geometry of the iridium core and the connectivity of the chloride ligands.
It is important to note that the hygroscopic nature of many iridium chlorides can influence Raman measurements, and care must be taken to isolate samples from atmospheric moisture to obtain accurate spectra. lmaleidykla.lt The presence of iridium oxide species, which can form upon exposure to air, would introduce additional Raman bands, such as those observed at 145, 561, and 752 cm⁻¹. lmaleidykla.lt
Table 1: Hypothetical Raman Peak Assignments for Pentakis(iridium trichloride)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~340 | Symmetric/Asymmetric stretch of terminal Ir-Cl bonds |
| ~310 | Symmetric/Asymmetric stretch of terminal Ir-Cl bonds |
| ~180 | Stretching modes of bridging Ir-Cl-Ir bonds |
| ~85 | Bending/Deformation modes of the [Ir₅Cl₁₅] cluster framework |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For a compound like pentakis(iridium trichloride), multinuclear NMR techniques would be essential for a comprehensive understanding of its solution-state behavior.
Multinuclear NMR (e.g., ¹⁹⁵Ir NMR if applicable, ³⁵Cl NMR)
While ¹H and ¹³C NMR are standard techniques, they would be of limited use for a purely inorganic species like pentakis(iridium trichloride) unless organic ligands are present. informahealthcare.comnih.govrsc.org Therefore, direct observation of the iridium and chlorine nuclei would be most informative.
¹⁹⁵Ir NMR: Iridium has two NMR-active isotopes, ¹⁹¹Ir and ¹⁹³Ir, both of which are quadrupolar and have low gyromagnetic ratios, making them challenging to observe. However, with modern high-field spectrometers, obtaining ¹⁹⁵Ir NMR spectra for iridium complexes is feasible. The chemical shifts would be highly sensitive to the coordination environment of the iridium atoms, allowing for the differentiation of chemically distinct iridium sites within the cluster. For a pentanuclear cluster, the presence of multiple resonances would provide direct evidence for its structure in solution.
³⁵Cl NMR: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar. chemicalbook.com ³⁵Cl NMR is more commonly used due to its higher natural abundance. The chemical shifts and, more notably, the linewidths of ³⁵Cl NMR signals are highly dependent on the symmetry of the electric field gradient at the nucleus. lmaleidykla.lt This makes ³⁵Cl NMR a sensitive probe for distinguishing between terminal and bridging chloride ligands. lmaleidykla.lt Terminal chlorides in a symmetric environment would be expected to give rise to relatively sharp signals, while bridging chlorides, being in less symmetric environments, would likely produce broader resonances. lmaleidykla.lt
Table 2: Predicted Multinuclear NMR Characteristics for Pentakis(iridium trichloride)
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Linewidths | Information Gained |
| ¹⁹⁵Ir | Highly variable | Broad | Number and symmetry of distinct iridium environments within the cluster. |
| ³⁵Cl | 0 to -50 (relative to Cl⁻) | Sharp to Broad | Differentiation between terminal (sharper) and bridging (broader) chloride ligands. |
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation State
Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This technique would be particularly valuable for studying the solution behavior of pentakis(iridium trichloride).
By measuring the diffusion coefficient of the iridium-containing species in solution, DOSY can provide a direct estimation of its hydrodynamic radius. This information can be used to:
Confirm the presence of a large polynuclear cluster in solution, as opposed to smaller fragments.
Investigate the potential for aggregation or oligomerization of the pentanuclear clusters in different solvents or at various concentrations.
Detect the presence of different-sized clusters in equilibrium in solution.
For a discrete pentakis(iridium trichloride) cluster, a single diffusion coefficient would be expected, corresponding to a species with a significantly larger hydrodynamic radius than a simple monomeric iridium trichloride (B1173362) unit.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis of coordination and organometallic compounds. nih.govuvic.ca Soft ionization techniques are generally preferred for analyzing large, and potentially fragile, cluster compounds. uvic.ca
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of charged or polar molecules in solution. uvic.caosti.gov For a neutral cluster like pentakis(iridium trichloride), ionization would likely occur through the adduction of small ions present in the solvent, such as H⁺, Na⁺, or K⁺. The resulting mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two iridium isotopes (¹⁹¹Ir and ¹⁹³Ir) and two chlorine isotopes (³⁵Cl and ³⁷Cl).
The analysis of the isotopic distribution would be a key confirmation of the elemental composition of the cluster. In-source fragmentation or tandem MS/MS experiments could be employed to induce fragmentation of the parent ion. The fragmentation pattern would likely involve the sequential loss of terminal chloride ligands, followed by the cleavage of bridging chloride bonds and ultimately the disintegration of the iridium core. This fragmentation data would provide valuable information about the connectivity and relative bond strengths within the cluster. acs.org
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is particularly useful for high molecular weight compounds and can be complementary to ESI-MS. nih.govduke.eduwikipedia.org In a MALDI-TOF (Time-of-Flight) experiment, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. utoronto.caresearchgate.net
For pentakis(iridium trichloride), MALDI-TOF MS would be expected to produce a prominent peak corresponding to the molecular ion, likely with an adducted cation (e.g., [Ir₅Cl₁₅ + H]⁺ or [Ir₅Cl₁₅ + Na]⁺). The high mass accuracy of TOF analyzers would allow for the precise determination of the molecular weight, further confirming the composition of the cluster. While MALDI is generally a soft ionization technique, some fragmentation may be observed, which can provide structural insights similar to those obtained from ESI-MS/MS. duke.edu
Electron Microscopy Techniques for Morphological and Nanoscale Structural Analysis
Electron microscopy provides direct visualization of a material's structure at high resolution. Scanning and transmission electron microscopy are complementary techniques that offer insights into the surface features and internal nanoscale organization of a material, respectively.
Transmission Electron Microscopy (TEM) for Cluster Size and Distribution
Transmission Electron Microscopy (TEM) is an indispensable tool for analyzing the size, shape, and distribution of nanoparticles and clusters. nih.govmdpi.com In the context of pentakis(iridium trichloride), TEM would be employed to visualize individual clusters or aggregates, providing number-based size distributions from the resulting images. nih.govrsc.org This method allows for the direct measurement of particle dimensions, such as the area-equivalent diameter, from which statistical parameters like the mean size and the breadth of the distribution can be calculated. nih.govnih.gov The analysis of a large ensemble of particles is crucial for achieving statistical relevance and understanding the homogeneity of the sample. mdpi.com Automated image capture and analysis protocols can be implemented to process TEM images efficiently and obtain precise size distribution data with minimal user bias. rsc.orgmdpi.com
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface morphology of materials. azooptics.comresearchgate.net By scanning a focused beam of electrons across a sample, SEM generates high-resolution images of the surface topography. azooptics.com This analysis is critical for understanding the bulk characteristics of pentakis(iridium trichloride), such as its texture, porosity, and crystal habit. The signals generated from the electron-sample interaction reveal details about the material's surface features and composition. azooptics.com SEM is essential in materials science for characterizing morphology, and its user-friendly operation allows for rapid data acquisition. azooptics.comnih.gov
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a material. kyoto-u.ac.jpethz.ch The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), both of which are crucial for characterizing iridium compounds. kyoto-u.ac.jpwikipedia.org
Extended X-ray Absorption Fine Structure (EXAFS) for Interatomic Distances
The EXAFS region of the XAS spectrum contains information about the local atomic environment around the absorbing element, including interatomic distances, coordination number, and the identity of neighboring atoms. wikipedia.orgmpg.de The analysis of EXAFS data is a standard method for determining the local structure in materials. kyoto-u.ac.jp
In studies of related iridium compounds, such as the hexachloroiridate complexes [IrCl₆]²⁻ and [IrCl₆]³⁻, EXAFS has been successfully used to determine the iridium-chlorine (Ir-Cl) interatomic distances. stanford.edu Research has shown that in an octahedral complex, iridium is surrounded by six chlorine ligands. stanford.edu Time-resolved studies on these complexes revealed that the Ir-Cl distance is sensitive to the oxidation state of the iridium center, increasing by approximately 0.03 Å upon reduction from Ir(IV) to Ir(III). stanford.edu This demonstrates the capability of EXAFS to precisely measure subtle changes in bond lengths.
| Iridium Complex | Iridium Oxidation State | Ir-Cl Interatomic Distance (Å) | Coordination Environment |
|---|---|---|---|
| [IrCl₆]²⁻ | +4 | ~2.33 (Reference Value) | Octahedral (6 Cl ligands) |
| [IrCl₆]³⁻ | +3 | ~2.36 (Increased by ~0.03 Å) | Octahedral (6 Cl ligands) |
X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Coordination Symmetry
The XANES region, which encompasses the absorption edge and features up to ~50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.orgxrayabsorption.org The position of the absorption edge shifts to higher energy with an increase in the formal oxidation state of the element. xrayabsorption.org
For iridium compounds, XANES spectra at the Ir L-edges are used to probe the electronic structure. aps.org Studies on a series of iridium compounds, including IrCl₃ and IrO₂, have shown that the intensity of the "white-line" features at the L₂ and L₃ absorption edges provides information about the spin-orbit coupling. aps.org A clear shift in the energy position of the edge feature to lower energies is consistent with a lower formal oxidation state of the iridium center. stanford.edu The shape and intensity of pre-edge features in the XANES spectrum can also provide a fingerprint of the local coordination symmetry (e.g., tetrahedral vs. octahedral). xrayabsorption.org
Neutron Diffraction for Light Atom Localization and Magnetic Structure (if relevant)
Neutron diffraction is a powerful technique for determining the crystallographic and magnetic structures of materials. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei, making them particularly sensitive to the positions of light atoms and to the magnetic moments of atoms.
The relevance of neutron diffraction to the study of pentakis(iridium trichloride) would primarily be in the determination of its magnetic structure, should it exhibit magnetic ordering. In complex iridium oxides such as the pyrochlore (B1171951) iridates (e.g., Y₂Ir₂O₇ and Tm₂Ir₂O₇), neutron diffraction has been instrumental in investigating the long-range magnetic ordering of the iridium sublattice. unicam.itornl.gov These studies confirm that neutron scattering techniques can successfully probe the magnetic signal originating from iridium moments. unicam.itill.eu Therefore, if pentakis(iridium trichloride) possesses a magnetically ordered state, neutron diffraction would be the definitive technique to characterize the nature of that order.
Theoretical and Computational Investigations of Pentakis Iridium Trichloride
Electronic Structure Theory
Electronic structure theory is the foundation for understanding the chemical bonding and reactivity of molecules. For a compound involving a heavy element like iridium, specific theoretical considerations are crucial for obtaining accurate results.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the ground-state electronic properties of molecules. A DFT study of [IrCl₃]₅ would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms.
Various exchange-correlation functionals would be tested to find the most suitable one for this system. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often employed for transition metal complexes. Commonly used functionals in studies of iridium complexes include PBE0, B3LYP, and M06-2X. nih.govrsc.orgnih.gov The choice of basis set is also critical; for the heavy iridium atom, a basis set that includes a relativistic effective core potential (ECP), such as LANL2DZ or the def2 series (e.g., def2-TZVPP), is essential to reduce computational cost and account for scalar relativistic effects. researchgate.netresearchgate.net For lighter atoms like chlorine, Pople-style (e.g., 6-31G(d)) or Dunning-style basis sets are typically used. researchgate.net
Because van der Waals forces can be significant in holding a molecular cluster together, dispersion corrections, such as Grimme's D3 correction, are often added to the DFT functional to improve the accuracy of the calculated geometry and stabilization energy. researchgate.netacs.org A benchmark study comparing various functional and basis set combinations, similar to those performed for other iridium complexes, would be necessary to establish a reliable computational protocol. nih.govacs.org
Table 1: Comparison of DFT Functionals for Iridium Complex Studies This table presents a selection of functionals commonly evaluated for their performance in calculating the properties of iridium complexes.
| Functional | Type | Key Features |
| PBE0 | Hybrid GGA | Combines Perdew-Burke-Ernzerhof (PBE) exchange and correlation with a fixed percentage of exact exchange. Often provides balanced results for geometry and energetics. researchgate.netresearchgate.net |
| B3LYP | Hybrid GGA | One of the most widely used functionals, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. rsc.orgresearchgate.net |
| M06-2X | Hybrid Meta-GGA | A high-nonlocality functional with a large amount of HF exchange, good for main-group thermochemistry and non-covalent interactions. rsc.orgnih.gov |
| BP86 | Pure GGA | A generalized gradient approximation functional, often used for geometry optimizations of transition metal complexes. nih.govresearchgate.net |
While DFT is powerful, it is an approximate method. For a more rigorous treatment of electron correlation—the interactions between electrons that the mean-field model of Hartree-Fock theory neglects—wavefunction-based methods are employed. q-chem.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide a systematically improvable pathway to the exact solution of the Schrödinger equation. umn.edu
However, the computational cost of these methods is extremely high, scaling poorly with the size of the system. For a molecule as large as [IrCl₃]₅, applying high-level wavefunction-based methods to the entire system would be computationally prohibitive. Instead, they could be used to benchmark the results of more affordable DFT methods on smaller fragments or simplified models of the cluster. acs.org
For heavy elements like iridium (atomic number 77), the velocity of core electrons approaches a significant fraction of the speed of light. americanelements.com This necessitates the inclusion of relativistic effects in the calculations, which can have a profound impact on molecular properties, including bond lengths, bond energies, and electronic spectra.
There are two main relativistic effects:
Scalar Relativistic Effects: These account for the relativistic mass increase of the electrons and have a major influence on the contraction of s and p orbitals. These effects are often incorporated through the use of relativistic ECPs in DFT calculations. researchgate.net
Spin-Orbit Coupling (SOC): This effect arises from the interaction between the electron's spin and its orbital angular momentum. SOC is particularly important for understanding the electronic spectra and magnetic properties of iridium complexes, as it facilitates transitions between singlet and triplet states, which is key to the phosphorescence of many iridium compounds. researchgate.net
More advanced methods can be used to account for these effects more explicitly, such as the two-component zeroth-order regular approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While electronic structure methods investigate static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system over time. An MD simulation of [IrCl₃]₅ would allow for the exploration of its conformational flexibility, stability at different temperatures, and interactions with a solvent.
The simulation works by solving Newton's equations of motion for the atoms in the cluster. The forces between the atoms are described by a "force field," which is a set of parameters and potential energy functions. For a novel cluster like [IrCl₃]₅, a standard force field would likely not be available. Therefore, a quantum mechanics-based approach would be necessary, where the forces are derived from DFT calculations. physchemres.org This method, known as ab initio MD (AIMD), is computationally intensive but provides a much more accurate description of the system's dynamics. AIMD could be used to simulate the structural fluctuations of the cluster and predict its behavior in a condensed phase.
Spectroscopic Property Prediction from First Principles
Computational methods can predict various types of spectra from first principles, providing a direct link between the calculated structure and experimentally observable data. core.ac.uk
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structure and bonding. cardiff.ac.uk The vibrational frequencies and intensities for [IrCl₃]₅ can be calculated using DFT. The standard approach involves first performing a geometry optimization to find a stable structure (a minimum on the potential energy surface) and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).
Diagonalizing this matrix yields the harmonic vibrational frequencies and the normal modes (the collective motions of the atoms for each frequency). The calculated IR and Raman spectra can serve as a theoretical fingerprint of the molecule. cardiff.ac.uk Comparing these predicted spectra with experimental data, if available, is a key method for validating the computed structure. rsc.org For iridium complexes, the Ir-Cl stretching modes would be of particular interest, as their frequencies provide direct information about the bonding within the cluster.
Electronic Absorption and Emission Spectra Prediction (e.g., TDDFT)
Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to predict the electronic absorption and emission spectra of iridium complexes. researchgate.netresearchgate.net This method calculates the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption of light. For iridium(III) complexes, which are d⁶ metal ions, these transitions are often complex, involving metal-centered (MC), ligand-centered (LC), and charge-transfer states. researchgate.net
The absorption spectra of iridium(III) chloride and its complexes are typically characterized by several types of transitions. At lower energies (longer wavelengths), weak singlet-triplet transitions can occur, but these are often obscured by more intense singlet-singlet transitions at higher energies (shorter wavelengths). researchgate.net The most prominent features in the UV-Vis spectra of many iridium complexes are metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) bands. mdpi.com
For instance, in cyclometalated iridium(III) complexes, TDDFT calculations can reproduce experimental absorption spectra satisfactorily. researchgate.net These calculations help assign the character of each electronic transition. For example, lower energy absorptions might be assigned to transitions from orbitals with mixed metal d-orbital and ligand π-orbital character to ligand π* orbitals.
Phosphorescence, a key feature of many iridium complexes, arises from a transition from the lowest triplet excited state (T₁) to the singlet ground state (S₀). TDDFT, often incorporating spin-orbit coupling effects, is employed to predict the energy of this transition, which corresponds to the emission wavelength. researchgate.net The nature of the ligands attached to the iridium center significantly influences these energies, allowing for the tuning of emission colors from blue to red. rsc.org
Below is a representative table of predicted electronic transitions for a hypothetical iridium chloride complex, based on typical TDDFT results for Ir(III) compounds.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 480 | 0.002 | HOMO → LUMO (d/π(Ir/Cl) → π) |
| S₀ → S₂ | 455 | 0.005 | HOMO-1 → LUMO (d(Ir) → π) |
| S₀ → S₅ | 390 | 0.08 | HOMO → LUMO+1 (d/π(Ir/Cl) → π) |
| S₀ → S₁₀ | 320 | 0.15 | π(Cl) → π |
| T₁ → S₀ | 550 | - | Phosphorescence |
This table is illustrative and compiled from general findings for iridium(III) complexes; specific values for "Pentakis(iridium trichloride)" are not available.
Bonding Analysis within the Iridium-Chloride Framework
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into localized orbitals that align with the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. This method provides valuable insights into the charge distribution and the nature of bonding interactions within a molecule.
In the context of an iridium-chloride framework, NBO analysis would be used to quantify the nature of the Iridium-Chlorine (Ir-Cl) bonds. Key outputs of an NBO analysis include the natural atomic charges and the composition of the natural bond orbitals. For a typical coordination complex, the bond between the metal (Lewis acid) and the ligand (Lewis base) is a coordinate covalent bond. dacollege.org
NBO analysis would reveal the degree of covalency versus ionicity in the Ir-Cl bonds. The analysis would likely show a significant charge separation, with the iridium atom carrying a positive charge and the chlorine atoms carrying negative charges, indicative of a polar covalent bond. The NBO for the Ir-Cl bond would be composed of contributions from a hybrid orbital on the iridium atom and an orbital on the chlorine atom. The relative contributions from each atom would quantify the bond's polarization. Furthermore, NBO can reveal donor-acceptor interactions, such as the donation of electron density from a chlorine lone pair into an empty d-orbital on the iridium center, which helps to describe the coordinate bond. libretexts.org
Below is a hypothetical NBO analysis summary for an Ir-Cl bond in a model complex.
| Parameter | Value | Interpretation |
| Natural Charge on Ir | +1.5 e | Significant positive charge, indicating its role as a Lewis acid. |
| Natural Charge on Cl | -0.5 e | Negative charge, consistent with a polar bond. |
| NBO Composition | 30% Ir (sd³ hybrid) | Significant covalent character in the Ir-Cl bond. |
| 70% Cl (sp² hybrid) | ||
| 2nd Order Perturbation Energy (LP(Cl) → σ*(Ir-Cl)) | 5 kcal/mol | Indicates moderate back-bonding or delocalization effects. |
This table is illustrative and based on general principles of NBO analysis for transition metal complexes.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical concepts such as atoms and chemical bonds based on the topology of the electron density. nih.gov A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the chemical bond.
For an Iridium-Chloride (Ir-Cl) bond, QTAIM analysis would characterize the interaction based on these topological parameters.
Electron Density (ρ(r)) at the BCP : A higher value indicates a greater accumulation of electron density, typical of covalent bonds.
Laplacian of the Electron Density (∇²ρ(r)) at the BCP : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.
In transition metal complexes, bonds like Ir-Cl are expected to be intermediate in nature. QTAIM analysis of related iridium complexes, such as those with Ir-Si bonds, has been used to differentiate between silyl (B83357) and silylene character based on the topological properties of the electron density. researchgate.netrsc.org For an Ir-Cl bond, one would expect a relatively low ρ(r) and a positive value for ∇²ρ(r), which is characteristic of a polar, closed-shell interaction with some degree of covalent character.
Below is a representative data table of QTAIM parameters for different types of chemical bonds to illustrate the classification.
| Bond | ρ(r) at BCP (a.u.) | ∇²ρ(r) at BCP (a.u.) | Classification |
| C-C (in ethane) | ~0.24 | < 0 | Covalent (shared-shell) |
| Na-Cl (in NaCl) | ~0.05 | > 0 | Ionic (closed-shell) |
| Hypothetical Ir-Cl | ~0.08 | > 0 | Polar Covalent / Coordinate Bond |
| Ir-Si (silylene) | > 0.10 | < 0 | Covalent with ionic character |
This table contains illustrative values to demonstrate the application of QTAIM. Data for "Pentakis(iridium trichloride)" is not available.
Computational Design of Functionalized Pentakis(iridium trichloride) Derivatives
Computational chemistry, particularly DFT and TDDFT, plays a crucial role in the rational design of functionalized iridium complexes for a wide range of applications, including organic light-emitting diodes (OLEDs), catalysis, and medicinal chemistry. rsc.orgresearchgate.netresearchgate.net While "Pentakis(iridium trichloride)" is not a known compound, the principles of computational design can be applied to hypothetical functionalized derivatives of an iridium chloride framework.
The process typically involves a systematic in silico modification of a parent structure and the subsequent calculation of key properties to predict the performance of the new derivatives. For example, in the design of phosphorescent emitters for OLEDs, computational methods are used to predict how the introduction of different functional groups on the ligands will affect the emission wavelength, quantum yield, and excited-state lifetime. rsc.org
Key steps in the computational design process include:
Structural Modification : A base structure (e.g., an iridium chloride core) is modified by adding various electron-donating or electron-withdrawing functional groups at different positions.
Geometry Optimization : The ground state geometry of each new derivative is optimized using DFT to find its most stable conformation.
Property Calculation : Key electronic and photophysical properties are calculated. This includes:
Frontier Molecular Orbitals (HOMO/LUMO) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a critical parameter that influences the color of the emitted light. rsc.org
Excited State Calculations (TDDFT) : TDDFT is used to predict the absorption and emission spectra, allowing researchers to screen for candidates with desired colors (e.g., deep-blue, green, or red emission). researchgate.net
Charge Transport Properties : For applications in electronics, properties like reorganization energy are calculated to predict how efficiently charges will move through the material.
By correlating these calculated properties with the structural modifications, researchers can establish structure-property relationships. This allows for the targeted design of new iridium complexes with enhanced performance, reducing the need for time-consuming and expensive trial-and-error synthesis. rsc.orgacs.org For a hypothetical iridium chloride cluster, this approach could be used to design derivatives with tailored catalytic activity or specific light-emitting properties by functionalizing the chloride ligands or bridging units.
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Reactivity and Mechanistic Studies of Pentakis Iridium Trichloride
Cluster Fragmentation and Reorganization Pathways
The structural integrity of polynuclear iridium clusters is influenced by factors such as the metal's oxidation state, the nature of the surrounding ligands, and the reaction conditions. Fragmentation and reorganization are fundamental processes that can dictate the catalytic activity and stability of these clusters.
Iridium clusters, particularly those with carbonyl ligands, are known to undergo skeletal rearrangements. researchgate.net These transformations can be induced by various stimuli, including thermal energy, photochemical excitation, or chemical reagents. While specific pathways for a simple pentakis(iridium trichloride) cluster are not detailed, analogies can be drawn from related systems. For instance, high-nuclearity iridium-platinum clusters have been shown to undergo structural changes and reactivity with small molecules like hydrogen, leading to the formation of new hydrido complexes. nih.gov
The thermal decomposition of iridium complexes can also lead to fragmentation. For example, the trihydrate of iridium(III) chloride decomposes to its anhydrous form at 200 °C and further to iridium(IV) oxide at 763 °C in air, eventually yielding iridium metal at higher temperatures. wikipedia.org Under a hydrogen atmosphere, it can be reduced directly to iridium metal. wikipedia.org The thermal decomposition of complex salts like [Pd(NH₃)₄][IrCl₆] has been studied, revealing that the final products are highly dependent on the experimental conditions, which can lead to the formation of palladium-iridium solid solutions. researchgate.net
Ligand-induced transformations can also play a crucial role in the reorganization of iridium clusters. The reaction of iridium carbonyl clusters with phosphine or other ligands can lead to substitution and subsequent rearrangement of the metal framework. researchgate.net
Table 1: Illustrative Examples of Iridium Cluster Reactivity
| Precursor Cluster | Reagent/Condition | Observed Process | Product Type |
| Ir₄(CO)₁₂ | Pt(PBuᵗ₃)₂ / 110 °C | Cluster expansion | High-nuclearity Ir-Pt clusters nih.gov |
| [IrCl(NH₃)₅]Cl₂ | Heat | Ligand substitution | Formation of various ammine complexes wikipedia.org |
| IrCl₃(H₂O)₃ | Heat (763 °C, air) | Oxidation and decomposition | Iridium(IV) oxide wikipedia.org |
| IrCl₃(H₂O)₃ | H₂ / 190 °C | Reduction | Iridium metal wikipedia.org |
Derivatization and Functionalization Strategies
The modification of iridium clusters through derivatization and functionalization is a key strategy to tune their physical and chemical properties for specific applications.
The covalent attachment of organic functional groups to iridium clusters can be achieved through various synthetic methods. While direct functionalization of a simple iridium chloride cluster is not widely reported, iridium complexes with other ligands are frequently modified. For instance, cyclometalated iridium(III) complexes can be functionalized by introducing organic moieties to the cyclometalating ligands.
A common precursor for the synthesis of organoiridium compounds is hydrated iridium(III) chloride, which can be used to prepare complexes like Vaska's complex, trans-[IrCl(CO)(PPh₃)₂]. wikipedia.org This complex and its derivatives are known to undergo a wide range of reactions, including oxidative addition, which allows for the covalent attachment of various organic fragments.
The synthesis of iridium nanoparticles from iridium(III) chloride provides a platform for surface functionalization. Although often described as "ligand-free," these nanoparticles can be stabilized by and covalently linked to organic molecules. nih.gov
Immobilizing iridium clusters on solid supports is a critical step for their application in heterogeneous catalysis. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Silica (B1680970) Supports: Amorphous silica is a common support for immobilizing iridium species. Organometallic iridium complexes can be grafted onto silica surfaces, and this immobilization has been shown to prevent bimolecular decomposition pathways and enhance catalytic activity, for example, in methane borylation. osti.gov Highly dispersed iridium and iridium-aluminium catalysts on silica, prepared via surface organometallic chemistry, have demonstrated enhanced performance in methane activation. rsc.org The immobilization of iridium pincer complexes on silica has also been extensively studied. ethz.ch
Carbon-based Supports: Nitrogen-rich covalent triazine frameworks have been used as supports for iridium oxide nanoparticles, creating superior electrocatalysts. frontiersin.org
Table 2: Examples of Supported Iridium Catalysts
| Iridium Species | Support Material | Method of Immobilization | Application |
| Organometallic Ir(I) complex | Amorphous Silica | Grafting | Methane borylation osti.gov |
| Iridium-aluminium precursor | Amorphous Silica | Grafting and thermal treatment | Methane H/D exchange rsc.org |
| Iridium pincer complexes | Amorphous mesoporous silica (SBA-15) | Reaction with surface silanols | Not specified ethz.ch |
| Iridium oxide nanoparticles | Nitrogen-rich covalent triazine framework | Microwave-assisted thermal decomposition | Electrocatalysis frontiersin.org |
The choice of support and the method of immobilization can significantly influence the electronic properties and the catalytic performance of the iridium species. The interaction between the iridium cluster and the support material is crucial for stabilizing the active sites and preventing aggregation.
Advanced Applications in Catalysis Driven by Pentakis Iridium Trichloride
Homogeneous Catalysis by Pentakis(iridium trichloride)
Homogeneous catalysis utilizing iridium complexes derived from iridium trichloride (B1173362) is a cornerstone of modern synthetic chemistry. The versatility of the iridium center, capable of accessing multiple oxidation states and coordination geometries, allows for the catalysis of a broad spectrum of reactions. acs.org
C-H Activation and Functionalization Reactions (Mechanistic Insights)
Iridium-catalyzed C-H activation is a powerful tool for converting inert C-H bonds into valuable functional groups, streamlining complex molecular synthesis. google.comrsc.org The mechanisms governing these reactions are diverse and depend on the specific iridium catalyst and substrate involved. google.com
Key mechanistic pathways include:
Oxidative Addition: Electron-rich iridium centers can directly insert into a C-H bond, leading to a change in the metal's oxidation state. google.com
Concerted Metalation-Deprotonation (CMD): This is a common mechanism where the C-H bond cleavage is mediated by a ligand, such as a carboxylate, and occurs simultaneously with the formation of the iridium-carbon bond, without altering the catalyst's oxidation state. google.com
Electrophilic Aromatic Substitution (SEAr): Electron-poor iridium catalysts can react with electron-rich aromatic compounds in a process followed by deprotonation. google.com
Competition experiments using catalysts like [(COD)Ir(IMes)(PPh₃)]PF₆ have established a clear hierarchy of directing groups that influence the selectivity of C-H activation. researchgate.net Density Functional Theory (DFT) calculations have shown that the initial coordination between the iridium catalyst and the substrate is a primary determinant of reactivity and selectivity. researchgate.netnih.gov In some cases, oxidation of iridium pincer complexes can induce intramolecular C-H activation, proceeding through a highly reactive (pincer)IrCl⁺ intermediate. safina.eu
| Mechanism | Description | Change in Ir Oxidation State | Typical Catalyst Type |
|---|---|---|---|
| Oxidative Addition | Direct insertion of the iridium center into a C-H bond. google.com | Yes (e.g., Ir(I) to Ir(III)) | Electron-rich |
| Concerted Metalation-Deprotonation (CMD) | Simultaneous C-H bond breaking and Ir-C bond formation, assisted by a ligand. google.com | No | Various |
| Electrophilic Aromatic Substitution (SEAr) | Electrophilic attack by the iridium catalyst on an aromatic ring, followed by deprotonation. google.com | No | Electron-poor |
Hydrogenation and Dehydrogenation Mechanisms
Iridium complexes are highly effective for both the addition (hydrogenation) and removal (dehydrogenation) of hydrogen. rsc.orgreddit.com Acceptorless dehydrogenation, a process that releases hydrogen gas, is a thermodynamically challenging reaction where iridium catalysts have shown significant promise. rsc.orgbloomtechz.com
In the acceptorless dehydrogenation of primary alcohols to carboxylates, iridium complexes react with the alcohol to form key catalytic intermediates. bloomtechz.com For instance, [Ir(2-PyCH₂PBuᵗ₂)(COD)]OTf reacts with alcohols to generate iridium hydride species that are the catalyst's resting states. bloomtechz.com The mechanism for the hydrogenation of ketones and aldehydes by iridium pincer complexes like IrH₃[(ⁱPr₂PC₂H₄)₂NH] is proposed to involve an ionic heterolytic bifunctional pathway. reddit.com
For the asymmetric hydrogenation of challenging substrates like sterically hindered imines, a proton-first, outer-sphere mechanism has been proposed based on DFT calculations. In this pathway, the substrate does not coordinate directly to the metal center but is directed by a C-H···Ir interaction, which controls the enantioselectivity during the hydride transfer from a five-coordinate iridium trihydride intermediate. Mechanistic studies on the transfer hydrogenation of alkenes with ethanol (B145695) have identified a dihydride species, (PCNₒₓ)Ir(H)₂, as the active intermediate. This species can decay to a dimeric complex, which deactivates the catalyst more rapidly under direct H₂ hydrogenation conditions than under transfer hydrogenation conditions.
Carbonylation Reactions (e.g., Methanol (B129727) Carbonylation)
The iridium-catalyzed carbonylation of methanol to produce acetic acid, known as the Cativa™ process, is a major industrial application of iridium catalysis. guidechem.com This process demonstrates high reaction rates and stability, even at low water concentrations. The catalytic cycle predominantly involves anionic iridium(III) species.
The mechanism is significantly enhanced by promoters, which can be neutral species like [Ru(CO)₃I₂]₂ or simple iodides of metals such as zinc and indium. guidechem.com These promoters function by abstracting an iodide ligand from the catalyst's resting state, fac,cis-[Ir(CO)₂I₃Me]⁻. guidechem.com This abstraction allows for the coordination of carbon monoxide (CO) to form a neutral intermediate, [Ir(CO)₃I₂Me]. guidechem.com The subsequent migratory CO insertion step is approximately 700 times faster for this neutral intermediate than for the anionic resting state, representing a significant lowering of the activation energy. guidechem.com Studies have also shown that key organo-iridium(III) intermediates in the carbonylation cycle can react directly with water to produce CO₂ and CH₄, offering an alternative pathway to the conventional water-gas shift reaction for by-product formation.
Oxygen Evolution Reaction (OER) Catalysis (Mechanistic Studies of Active Species)
In acidic water electrolysis for hydrogen production, iridium-based materials are the state-of-the-art catalysts for the oxygen evolution reaction (OER) due to their unique combination of activity and stability. The active species are typically hydrated amorphous iridium oxides or oxyhydroxides, which can be formed from precursors like iridium trichloride. These amorphous structures are more active than their crystalline counterparts like rutile IrO₂.
Mechanistic studies have revealed that the high activity is linked to the presence of reactive oxygen species. acs.org The catalytic cycle involves the redox of the iridium center, with multiple oxidation states (Ir³⁺, Ir⁴⁺, Ir⁵⁺) participating. A key insight is the role of electrophilic oxygen species, formally described as O¹⁻, which are highly susceptible to nucleophilic attack by water molecules. wikipedia.org This O-O bond formation step is often considered rate-limiting. wikipedia.org Operando spectroscopy combined with DFT calculations suggests that the applied potential leads to the formation of Ir⁵⁺ species and electron-deficient surface oxygen sites, which are responsible for water activation. The rate of the OER has been shown to correlate linearly with the amount of oxidative charge accumulated on these surface oxygen species.
| Species | Proposed Role in OER Mechanism | Supporting Evidence |
|---|---|---|
| Amorphous Ir(III)/Ir(IV) Oxyhydroxides | Highly active catalytic phase. | Higher activity compared to crystalline IrO₂. |
| Electrophilic Oxygen (O¹⁻) | Reactive species for O-O bond formation via nucleophilic attack by water. wikipedia.org | Synchrotron-based X-ray spectroscopy and ab initio calculations. |
| Ir⁵⁺ Species | High-valent intermediate formed under applied potential. | Operando X-ray absorption spectroscopy (XAS). |
| μ₂-O Surface Species | Site for oxidative charge accumulation and H transfer. | Potentiodynamic XAS and DFT calculations. |
Photocatalytic Mechanisms
Iridium complexes, particularly cyclometalated Ir(III) compounds, are widely used as photocatalysts due to their strong absorption of visible light, long-lived excited states, and tunable photophysical properties. These properties are essential for photoredox chemistry.
In photocatalytic dehydrogenation of N-heterocycles, visible light irradiation induces a singlet-to-triplet state transition in an iridium hydride complex. This transition increases the hydricity of the Ir-H bond, facilitating protonation of the substrate and subsequent release of H₂ from an iridium-dihydrogen intermediate. For photochemical formic acid dehydrogenation, the mechanism involves a light-triggered H₂ release from a metal hydride intermediate as the turnover-limiting step. Mechanistic understanding has helped to identify and mitigate deactivation pathways such as ligand loss and catalyst aggregation, leading to improved catalytic stability and activity. Iridium doping has also been used to induce visible light absorption in materials like BaTiO₃, enabling photocatalytic hydrogen generation. The efficiency of this process was found to be highly dependent on the valence state of the iridium dopant, with Ir³⁺ being significantly more active than Ir⁴⁺.
Heterogeneous Catalysis Using Pentakis(iridium trichloride)-Derived Materials
While homogeneous iridium catalysts offer high activity and selectivity, immobilizing them on solid supports creates heterogeneous catalysts that are more easily separated and recycled. Iridium trichloride is a common starting material for preparing these supported catalysts.
For example, iridium chloride can be used to synthesize iridium oxide nanoparticles, which serve as stable heterogeneous catalysts for various transformations. Another approach involves the spontaneous adsorption of iridium chloride complexes onto the surface of oxychloride photocatalysts, creating efficient and durable sites for water oxidation. A novel method for catalyst immobilization involves using a brush polymer to covalently link an iridium complex to glass balls. This technique allows for a controlled loading of the iridium photocatalyst, which can be recycled multiple times in cross-dehydrogenative coupling reactions without a loss of activity. The versatility of metal-organic frameworks (MOFs) has also been exploited to create derived materials for heterogeneous catalysis, a strategy applicable to iridium systems.
Supported Iridium Cluster Catalysts (e.g., Zeolite-supported)
Hydrated iridium(III) chloride is a pivotal starting material for the generation of supported iridium cluster catalysts, where the support matrix plays a crucial role in stabilizing the metallic particles and influencing their catalytic behavior. Zeolites, with their well-defined microporous structures, are particularly effective supports.
The preparation of zeolite-supported iridium catalysts typically involves impregnating the zeolite (e.g., HY zeolite) with an aqueous or alcoholic solution of hydrated iridium(III) chloride. matthey.compnnl.gov Following impregnation, a reduction step, often using hydrogen gas at elevated temperatures, converts the iridium salt into metallic iridium clusters dispersed within the zeolite's cages and channels. wikipedia.org
The confinement of iridium clusters within the zeolite framework prevents their aggregation, leading to highly dispersed and stable catalytic sites. This is critical for maintaining high catalytic activity over extended periods. Research on bimetallic systems, such as rhodium-iridium complexes supported on HY zeolite, demonstrates how the presence of iridium can modulate the catalytic selectivity of the primary catalyst. In ethylene (B1197577) conversion, for instance, iridium complexes anchored near rhodium sites can spill over hydrogen, which alters the reaction pathway from dimerization to hydrogenation. rsc.org This illustrates the sophisticated control achievable by using zeolite supports to co-locate different catalytic species derived from precursors like iridium trichloride.
Surface Science Investigations of Catalytic Sites
Understanding the nature of active sites is fundamental to designing more efficient catalysts. Iridium catalysts derived from hydrated iridium(III) chloride are subjects of intensive surface science investigations to correlate surface structure with catalytic performance. These studies often involve the synthesis of well-defined iridium nanoparticles or thin films, for which iridium trichloride is a common precursor. researchgate.netmdpi.com
For example, iridium nanoparticles with controlled shapes, such as cubic nanoparticles, can be synthesized via the galvanic replacement reaction between an iridium precursor solution and a copper foil substrate. mdpi.com This method produces surfactant-free surfaces, allowing for a more direct investigation of the relationship between crystallographic facets and catalytic activity. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to characterize the morphology and structure of these nanoparticles. mdpi.com
Studies on the formation of colloidal iridium nanoparticles from iridium(III) chloride reveal that the precursor choice significantly influences the final particle structure (e.g., decahedral or icosahedral), which in turn dictates the available catalytic sites. researchgate.net The surface of iridium oxide (IrO₂), often formed from iridium precursors during electrocatalysis, is known to possess distinct types of binding sites that can be probed with molecules like catechol to quantify their catalytic activity. safina.eu These fundamental investigations are crucial for elucidating reaction mechanisms at the atomic level.
Reaction Kinetics and Selectivity Analysis
The kinetic profiles and selectivity of catalytic reactions are profoundly influenced by the nature of the iridium catalyst, which is synthesized from precursors like hydrated iridium(III) chloride. Iridium-catalyzed reactions, particularly hydrogenation and allylic substitution, have been extensively studied to understand their mechanisms and optimize their outcomes.
Kinetic resolution, a technique to separate enantiomers of a racemic mixture, is a powerful application of iridium catalysis. In the iridium-catalyzed enantioselective alkynylation of racemic allylic alcohols, high selectivity factors (s) have been achieved, indicating a significant difference in reaction rates for the two enantiomers. nih.govrsc.org This allows for the efficient separation and production of highly enantioenriched alcohols and 1,4-enynes. Mechanistic studies suggest that this high selectivity arises from the distinct coordination energies of the different enantiomers with the chiral iridium complex. nih.gov
The selectivity of these reactions is highly dependent on the ligand environment around the iridium center, the solvent, and other reaction conditions. rsc.org For example, in the asymmetric hydrogenation of allylic alcohols, large selectivity factors provide the unreacted starting material with excellent enantiopurity.
| Reaction Type | Substrate | Catalyst System | Selectivity Factor (s) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Kinetic Resolution via Allylic Alkynylation | Alkyl Allylic Alcohols | Iridium/(Phosphoramidite, olefin) Complex | Up to 922 | >99% (unreacted alcohol) |
| Kinetic Resolution via Asymmetric Hydrogenation | Trisubstituted Allylic Alcohols | Iridium-based catalyst | Up to 211 | Up to >99% (unreacted alcohol) |
Asymmetric Catalysis Facilitated by Pentakis(iridium trichloride) Derivatives
Hydrated iridium(III) chloride is a fundamental precursor for the synthesis of a wide array of chiral iridium complexes used in asymmetric catalysis. wikipedia.orggoogle.com These catalysts are designed to create chiral molecules with high enantiomeric purity, which is of paramount importance in the pharmaceutical and fine chemical industries.
A significant area of research involves the development of "chiral-at-metal" complexes, where the chirality originates from the specific arrangement of achiral ligands around the central iridium atom. nih.govnih.govfigshare.com These rigid and well-defined structures can induce high stereoselectivity. For instance, a chiral-at-metal iridium(III) complex has been developed for the highly efficient asymmetric transfer hydrogenation of β,β'-disubstituted nitroalkenes. nih.govresearchgate.net This catalyst operates not through direct coordination to the substrate but via weak hydrogen bonding interactions, yet it achieves excellent enantioselectivity (up to 99% ee) with low catalyst loadings. nih.govresearchgate.net
The synthesis of these sophisticated catalysts often begins with a simple iridium source like iridium trichloride, which is then coordinated with carefully designed organic ligands to build the final chiral complex. The performance of these catalysts is remarkable, often exceeding that of traditional organocatalysts in both activity and enantioselectivity. nih.gov
| Reaction | Catalyst Type | Substrate | Enantiomeric Excess (ee) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral-at-metal Iridium(III) Complex | β,β'-disubstituted nitroalkenes | Up to 99% | As low as 0.1 |
| Enantioselective Friedel-Crafts Addition | Chiral-at-metal Iridium(III) Complex | α,β-unsaturated 2-acyl imidazoles | 90-98% | 0.25-2 |
Electrocatalysis and Photoelectrocatalysis Mechanisms
In the fields of energy conversion and storage, iridium-based materials derived from precursors like hydrated iridium(III) chloride are benchmark catalysts for the oxygen evolution reaction (OER), a critical half-reaction in water splitting for hydrogen production. safina.eu Iridium oxides (IrOₓ) are particularly noted for their high activity and stability under the harsh oxidative conditions of OER.
The synthesis of these electrocatalysts often starts with an iridium salt such as iridium(III) or iridium(IV) chloride. safina.euresearchgate.net These precursors can be used to create iridium oxide nanoparticles, thin films, or single-atom iridium catalysts supported on other materials (e.g., Ni(OH)₂). The controlled synthesis from these precursors allows for tuning the size, morphology, and electronic structure of the final catalyst, which are critical for its electrocatalytic performance. safina.eu
The mechanism of OER on iridium oxide surfaces is complex and involves multiple proton-coupled electron transfer steps. Surface science studies on catalysts prepared from iridium chloride precursors have shown that the reaction proceeds through various iridium oxidation states (e.g., Ir(III), Ir(IV), Ir(V)) at the catalyst surface. The electrocatalytic properties are primarily a function of the local structure at the oxide surface rather than its bulk electronic properties. Furthermore, iridium complexes synthesized from iridium trichloride are also investigated as molecular photocatalysts that can absorb light and drive chemical reactions, mimicking aspects of natural photosynthesis.
Emerging Applications in Advanced Materials Science
Optoelectronic Materials Incorporating Iridium(III) Moieties
Iridium(III) complexes are at the forefront of optoelectronic materials research due to their unique photophysical properties, including high phosphorescence quantum yields and tunable emission colors. nih.govmdpi.com These characteristics stem from strong spin-orbit coupling induced by the heavy iridium atom, which facilitates the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies in devices to approach 100%. wikipedia.orgmdpi.com
Design and Synthesis of Light-Emitting Electrochemical Cells (LEECs)
LEECs are simple, single-layer lighting devices that utilize mobile ions within an active layer to enable light emission. Cationic (charged) iridium(III) complexes are the most widely used class of emitters in LEECs. d-nb.inforesearchgate.net
The design of these complexes involves two primary components:
Cyclometalating Ligands (C^N): These organic ligands form strong bonds with the iridium center and are primarily responsible for determining the energy of the emitted light (i.e., the color). rsc.org Modifying these ligands, for instance by adding phenyl or fluorine groups, allows for systematic tuning of the emission from red to blue. mdpi.commdpi.com
Ancillary Ligands (N^N): These ligands complete the coordination sphere of the iridium ion and can be used to fine-tune the complex's electrochemical stability, solubility, and photoluminescent quantum yield. mdpi.com
Synthesis typically begins with an iridium precursor, such as iridium(III) chloride hydrate (B1144303), which is reacted with the desired cyclometalating and ancillary ligands to form the final, luminescent ionic complex. d-nb.info Researchers have developed various synthetic routes to ensure the purity of the final product, as impurities like chloride ions can negatively impact device performance. d-nb.info
Recent advancements have focused on creating highly efficient and stable LEECs. For example, specific molecular designs have led to blue-green emitting complexes that achieve external quantum efficiencies (EQEs) of 16.8%, which can be further boosted to a record high of 39.3% by incorporating a light-scattering layer. nih.gov
Interactive Table: Performance of Select Iridium(III) Complexes in LEECs
| Complex Type | Emission Color | Max Luminance | Reported Efficiency (EQE) |
|---|---|---|---|
| Cationic Ir(III) with phenylimidazo-phenanthroline ligand | Yellow-Green | 21.7 Lx @ 14.7 V | Not specified |
| Cationic Ir(III) with fluorinated pyrazole-bipyridyl ligand | Blue-Green | Not specified | 16.8% (39.3% with diffusive layer) |
Development of Phosphorescent Materials for Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes are indispensable as phosphorescent emitters (dopants) in modern OLEDs, which are used in displays for televisions, smartphones, and lighting. nih.govnih.gov Unlike in LEECs, the emitters in OLEDs are typically charge-neutral. nih.gov The use of phosphorescent iridium complexes allows OLEDs to harness triplet excitons, which constitute 75% of the excitons formed upon electrical injection, dramatically increasing device efficiency over purely fluorescent materials. wikipedia.orgmdpi.com
The development of these materials focuses on achieving high efficiency and stability across the visible spectrum. bohrium.com
Green and Red Emitters: Have been successfully commercialized and are based on iridium complexes with high quantum yields and operational stability. mdpi.comnih.gov
Blue Emitters: Developing stable and efficient deep-blue phosphorescent iridium complexes remains a significant challenge due to the higher energy required, which can make the molecules more susceptible to degradation. nih.govbohrium.com Research in this area involves designing novel ligand structures, such as [3+2+1] coordinated complexes, to improve stability and performance. nih.gov
The molecular engineering of these complexes involves tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through ligand modification to control emission color and charge-trapping properties. cityu.edu.hk
Mechanistic Understanding of Charge Transfer and Exciton Dynamics
The luminescent properties of iridium(III) complexes are governed by electronic transitions, primarily metal-to-ligand charge transfer (MLCT) states. rsc.org In these transitions, an electron moves from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO) upon excitation. The energy of this transition dictates the emission color.
Recent studies using advanced techniques like time-resolved spectroscopy have provided deeper insights into these processes:
Exciton Dynamics: After initial excitation, the complex undergoes rapid intersystem crossing from a singlet state to a triplet state. The emission, known as phosphorescence, occurs from this triplet state. rsc.org The lifetime and radiative decay rate of this state are critical for device performance. Understanding these dynamics helps in designing molecules that minimize non-radiative decay pathways, thereby maximizing light output. mdpi.com
Energy Conversion and Storage Devices
Applications in Perovskite Solar Cells (Role in Charge Transport)
Perovskite solar cells (PSCs) are a rapidly advancing photovoltaic technology. Their structure typically consists of a perovskite light-absorbing layer sandwiched between an electron-transport layer (ETL) and a hole-transport layer (HTL). mdpi.comnih.gov The efficiency and stability of PSCs are critically dependent on the effectiveness of these charge transport layers, which ensure that electrons and holes generated by light are efficiently extracted and transported to the electrodes. bohrium.comresearchgate.net
While iridium complexes are paramount in light emission, their role in charge transport within perovskite solar cells is not well-established in the current scientific literature. Research on charge transport layers for PSCs primarily focuses on other classes of materials, such as:
Electron Transport Materials: Titanium dioxide (TiO₂), tin oxide (SnO₂), and fullerene derivatives. mdpi.combohrium.com
Hole Transport Materials: Organic molecules like Spiro-OMeTAD and PTAA. bohrium.com
Additive engineering, where small amounts of specific compounds are added to the perovskite layer, has been shown to improve performance by passivating defects and controlling crystal growth. rsc.orgrsc.org However, iridium complexes are not commonly used for this purpose.
Development of Advanced Electrode Materials
Iridium and its oxide, iridium oxide (IrOₓ), are highly valued materials for specialized electrode applications due to their exceptional corrosion resistance, chemical stability, and favorable electrochemical properties. samaterials.commdpi.com
Key applications include:
Electrocatalysis: Iridium-based materials are state-of-the-art catalysts for the oxygen evolution reaction (OER) in acidic environments, a crucial process for producing hydrogen through water electrolysis with proton exchange membrane (PEM) electrolyzers. researchgate.netnih.gov Research aims to reduce the amount of expensive iridium needed by designing high-surface-area nanostructures or combining it with other metals. researchgate.net
Neurostimulation Electrodes: In biomedical implants, iridium oxide is a preferred material for electrodes that stimulate neural tissue. It can safely inject high levels of charge required for stimulation without causing damage to the electrode or surrounding tissue. mdpi.comeiclabs.com
Iridium coatings can be deposited through various methods, including electrodeposition and sputtering, to create robust and efficient electrode surfaces. eiclabs.comysxbcn.com
Materials for Chemical Sensing and Biosensing
Iridium(III) chloride and its derivatives are increasingly being harnessed for the development of highly sensitive and selective chemical sensors and biosensors. These materials offer distinct advantages owing to their unique electronic and photophysical properties.
Cyclometalated iridium(III) complexes, often synthesized from iridium(III) chloride precursors, are particularly notable for their phosphorescent properties, which are leveraged in optical sensing. These complexes can be designed to exhibit changes in their luminescence in response to specific analytes. For instance, a cyclometalated iridium(III) complex modified with a hydrazide group has been developed for the sensitive and selective detection of hypochlorite (B82951) (ClO⁻). nih.gov Upon reaction with hypochlorite, the complex shows a significant, 21-fold enhancement in its emission at 574 nm, with a rapid response time of less than 15 seconds and a low detection limit of 86 nM. nih.gov
Furthermore, iridium(III) complexes exhibiting aggregation-induced emission (AIE) are being explored for the detection of volatile acids. These sensors can undergo a visible color change from orange to green in the presence of acid vapors, providing a simple and rapid method for detection. mdpi.com
In the domain of electrochemical biosensing, nanostructured iridium oxide (IrO₂), which can be synthesized from iridium chloride, has shown great promise. Hierarchically structured iridium dioxide nanowires have been fabricated directly on platinum microwires for the enzyme-free amperometric sensing of hydrogen peroxide (H₂O₂) and dihydronicotinamide adenine (B156593) dinucleotide (NADH). sigmaaldrich.com The unique nanoscale architecture of these sensors provides a useful platform for the efficient and ultrasensitive detection of biologically important molecules. sigmaaldrich.com Iridium oxide nanomaterials have also been investigated for the direct non-enzymatic detection of glucose. mdpi.com
The following table summarizes key research findings on the application of iridium-based materials in chemical and biosensing:
| Sensor Material | Analyte | Sensing Principle | Key Findings |
| Cyclometalated Iridium(III) Complex | Hypochlorite (ClO⁻) | Phosphorescence | 21-fold emission enhancement, <15s response time, 86 nM detection limit. nih.gov |
| Iridium(III) Complex with AIE | Volatile Acids | Colorimetric/Fluorometric | Rapid and reversible color change from orange to green upon exposure to acid vapor. mdpi.com |
| Iridium Dioxide (IrO₂) Nanowires | Hydrogen Peroxide (H₂O₂), NADH | Amperometric | Enables efficient and ultrasensitive enzyme-free detection of key biomolecules. sigmaaldrich.com |
| Iridium Oxide Nanomaterials | Glucose | Electrochemical | Demonstrates potential for direct non-enzymatic glucose sensing. mdpi.com |
Integration into Nanostructured Functional Architectures
Iridium(III) chloride is a versatile precursor for the synthesis of various nanostructured materials, enabling their integration into sophisticated functional architectures. These nanostructures often exhibit enhanced catalytic, electronic, and optical properties compared to their bulk counterparts.
One prominent application is the synthesis of iridium nanoparticles (IrNPs). An aqueous method has been developed to produce small (~2 nm) iridium nanoparticles by the reduction of iridium(III) chloride. researchgate.net These nanoparticles can be further utilized in a variety of applications, including catalysis and medicine. researchgate.net
Iridium(III) chloride is also instrumental in the creation of core/shell nanoparticles. For example, highly uniform Fe₃O₄/SiO₂ core/shell nanoparticles have been functionalized with phosphorescent iridium complexes. elsevierpure.comnih.gov In this architecture, the magnetic Fe₃O₄ core allows for magnetic resonance imaging, while the iridium complex in the silica (B1680970) shell provides capabilities for phosphorescent labeling and the generation of singlet oxygen for therapeutic applications. elsevierpure.comnih.gov
Furthermore, iridium complexes have been used to functionalize magnetic beads to create robust and rapid fluorescence response systems for the detection of mercapto drugs. acs.org This system demonstrates high sensitivity and selectivity for various mercapto compounds. acs.org
The synthesis of iridium oxide nanostructures from iridium chloride precursors is another significant area of research. mdpi.com Iridium oxide can be formed into a variety of nanostructures, including nanowires, nanotubes, and nanoporous thin films. mdpi.com For instance, iridium oxide nanofibers can be produced via electrospinning a solution containing iridium chloride and a polymer, followed by calcination. mdpi.commdpi.com These nanostructured materials exhibit a high surface area and an increased number of accessible electrochemical sites, leading to enhanced performance in applications such as electrocatalysis. mdpi.com
The table below outlines examples of the integration of iridium-based materials into nanostructured architectures:
| Nanostructure | Precursor | Synthesis Method | Key Features and Applications |
| Iridium Nanoparticles (IrNPs) | Iridium(III) chloride | Chemical reduction | ~2 nm in size, used in catalysis and nanomedicine. researchgate.net |
| Fe₃O₄/SiO₂ Core/Shell Nanoparticles | Iridium(III) chloride (for complex) | - | Magnetic core for MRI, phosphorescent iridium complex for imaging and therapy. elsevierpure.comnih.gov |
| Iridium Complex-Functionalized Magnetic Beads | Iridium(III) chloride (for complex) | - | Ultrasensitive and rapid fluorescent detection of mercapto compounds. acs.org |
| Iridium Oxide (IrO₂) Nanofibers | Iridium(IV) chloride | Electrospinning and calcination | High surface area, enhanced electrocatalytic efficiency for applications like glucose sensing. mdpi.commdpi.com |
Future Research Directions and Challenges
Development of Precision Synthetic Strategies for Controlled Oligomerization
A primary challenge in the study of pentakis(iridium trichloride) and related oligomers is the lack of precise synthetic methods for controlled oligomerization. Current methods often lead to the formation of nanoparticles or bulk materials rather than discrete, well-defined oligomers. acs.orgdtu.dk Future research must focus on developing bottom-up approaches that allow for the stepwise assembly of iridium trichloride (B1173362) units.
Methodologies from polymer and organometallic chemistry, where transition metal catalysts are used to create well-defined molecular architectures, could provide a roadmap. researchgate.netrsc.org Techniques such as photochemical synthesis or the use of specific ligand environments to direct the assembly of iridium centers could enable the creation of oligomers with a specific number of repeating units. acs.orgresearchgate.net Success in this area would allow for a systematic investigation of how the physical and chemical properties of (IrCl₃)n oligomers evolve with 'n'.
In-Situ Spectroscopic Characterization of Transient Species during Reaction
Understanding the formation mechanism of iridium oligomers requires advanced characterization techniques capable of observing short-lived intermediate species. The pathway from iridium chloride precursors to nanoparticles involves transient Irx̣Clỵ complexes that are difficult to isolate and study using conventional methods. acs.orgresearchgate.net
Future research will heavily rely on in-situ spectroscopic techniques. For instance, real-time Small Angle X-ray Scattering (SAXS) has been successfully used to monitor the formation of iridium oxide nanoparticles from molecular precursors. researchgate.netbath.ac.uk Similarly, in-situ X-ray total scattering with pair distribution function (PDF) analysis can provide structural insights into the formation of iridium nanoparticles from iridium chloride precursors in solution. acs.orgdtu.dk Transient absorption spectroscopy is another powerful tool for observing the excited states and reaction intermediates in iridium-catalyzed processes, offering mechanistic insights that are crucial for controlling the synthesis of specific oligomers. princeton.edusemanticscholar.org Applying these techniques to the oligomerization of iridium trichloride will be essential to map out the reaction coordinates and identify key intermediates.
Computational Prediction and Validation of New Functional Properties
Computational chemistry offers a powerful avenue for predicting the properties of yet-to-be-synthesized molecules like pentakis(iridium trichloride). Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate the geometric structures, electronic properties, and spectroscopic signatures of iridium clusters and complexes. rsc.orgmdpi.com Such calculations can guide synthetic efforts by identifying stable oligomeric structures and predicting their potential applications.
Recent advancements have also seen the application of machine learning (ML) models to predict the excited state properties of photoactive iridium complexes with accuracy that can be competitive with or even exceed that of TD-DFT, but at a much lower computational cost. mit.edursc.orgresearchgate.net By training these models on existing experimental data for iridium compounds, it may be possible to perform high-throughput virtual screening of various iridium chloride oligomers to identify candidates with desirable electronic or catalytic properties. mit.edursc.org Experimental validation of these computational predictions will be a critical feedback loop for refining theoretical models and accelerating the discovery of new functional materials. nih.gov
Table 1: Comparison of Computational Methods for Iridium Complexes
| Method | Strengths | Limitations | Relevant Research Areas |
|---|---|---|---|
| DFT/TD-DFT | Provides detailed electronic structure, geometry, and spectroscopic predictions. rsc.orgtandfonline.com | Computationally expensive for large systems. Accuracy depends on the chosen functional. nih.gov | Blue-emitting phosphors, cytotoxic agents, photocatalysis. rsc.orgtandfonline.com |
| Machine Learning (ML) | Low computational cost, suitable for high-throughput screening. mit.edu Can achieve high accuracy with large datasets. rsc.org | Requires large, high-quality experimental datasets for training. researchgate.net Less insight into underlying physical principles. | Prediction of phosphorescence, excited state lifetime, and emission spectra. mit.edursc.org |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and interactions of molecules over time. | Requires accurate force fields, which can be challenging to develop for metal complexes. | Self-assembly, conformational analysis, interactions in solution. |
Exploration of Self-Assembly and Supramolecular Chemistry
The principles of supramolecular chemistry offer a promising strategy for organizing iridium trichloride units into larger, ordered structures. Iridium(III) complexes have been widely used as building blocks for self-assembled systems, including coordination polymers, metal-organic frameworks (MOFs), macrocycles, and cages. researchgate.netst-andrews.ac.uk These assemblies are held together by non-covalent interactions or dynamic coordination bonds. researchgate.net
Future work could explore the use of ligands that can coordinate to iridium centers and direct their assembly into discrete oligomers or extended supramolecular structures. researchgate.net For example, coordination-driven self-assembly has been used to create hollow, prismatic cages with iridium complexes at the corners. nih.govrsc.org Investigating how subtle changes in molecular organization and metallophilic interactions between iridium centers can influence the physical properties, such as luminescence, will be a key area of study. nih.gov This approach could lead to novel materials with applications in sensing, catalysis, and bio-imaging. researchgate.net
Design of Hybrid Materials Incorporating Pentakis(iridium trichloride)
Integrating iridium chloride oligomers into larger material matrices is a promising direction for creating functional hybrid materials. Metal-organic frameworks (MOFs) represent a key class of such materials, where iridium complexes can be incorporated as part of the structural building units or functionalized within the pores. nih.govrsc.org This strategy can produce robust, reusable, and porous materials with heterogeneous catalytic activity. nih.gov
Iridium-based MOFs have been developed for applications in electrocatalytic water oxidation and as luminescent sensors. rsc.orgacs.org Future research could focus on incorporating discrete oligomers like pentakis(iridium trichloride) into MOF structures or other porous supports like zeolites or mesoporous silica (B1680970). Such hybrid materials could offer enhanced stability and recyclability for catalytic applications, combining the unique properties of the iridium oligomer with the structural benefits of the support matrix. nih.govrsc.org The development of iridium-decorated MOFs for electrocatalysis demonstrates the potential of this approach for creating materials with tailored functionalities. ncku.edu.tw
Sustainable and Green Chemistry Approaches in Synthesis and Application
Given the rarity and high cost of iridium, developing sustainable and green chemistry approaches for the synthesis and application of its compounds is crucial. dfpmr.comcinz.nz This includes designing energy-efficient synthetic routes, minimizing waste, and ensuring the recyclability of iridium-containing materials. dfpmr.com
Recent research has demonstrated the green synthesis of iridium nanoparticles using winery waste as a reducing and stabilizing agent, highlighting a path towards more environmentally benign production methods. mdpi.com Such nanoparticles have shown effectiveness as catalysts in water decontamination. mdpi.com Furthermore, the development of robust heterogeneous catalysts, such as the hybrid materials discussed previously, is inherently a green approach as it facilitates catalyst recovery and reuse, reducing iridium loss. nih.gov A long-term goal for sustainable chemistry is to replace rare precious metals like iridium with more earth-abundant alternatives where possible, driving research into the fundamental properties that give iridium its unique catalytic activity. cinz.nz The recycling of iridium from end-of-life products is also a critical component of sustainable resource management. dfpmr.com
Q & A
Q. What computational strategies are effective for modeling the electronic structure and reactivity of Pentakis(iridium trichloride)?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) and predicts redox potentials. Molecular dynamics (MD) simulations assess solvent interactions and ligand exchange kinetics. QM/MM approaches model protein-ligand interactions in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
